molecular formula C11H14O3 B13935233 4-(2-Methoxyethoxy)-3-methylbenzaldehyde CAS No. 820237-07-8

4-(2-Methoxyethoxy)-3-methylbenzaldehyde

Cat. No.: B13935233
CAS No.: 820237-07-8
M. Wt: 194.23 g/mol
InChI Key: ZVPXZQWSOSNDLF-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-3-methylbenzaldehyde: is an organic compound with the molecular formula C11H14O3 It is a benzaldehyde derivative, characterized by the presence of a methoxyethoxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 2-methoxyethanol in the presence of a suitable catalyst. One common method involves the use of an acid catalyst to facilitate the etherification reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methoxyethoxy)-3-methylbenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Properties

CAS No.

820237-07-8

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(2-methoxyethoxy)-3-methylbenzaldehyde

InChI

InChI=1S/C11H14O3/c1-9-7-10(8-12)3-4-11(9)14-6-5-13-2/h3-4,7-8H,5-6H2,1-2H3

InChI Key

ZVPXZQWSOSNDLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCCOC

Origin of Product

United States

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